molecular formula C11H8ClNO2S B2527044 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid CAS No. 477872-93-8

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2527044
CAS No.: 477872-93-8
M. Wt: 253.7
InChI Key: OSEQLEYPYMSQBU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a 4-chlorobenzyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Bromobenzyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Fluorobenzyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQLEYPYMSQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477872-93-8
Record name 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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